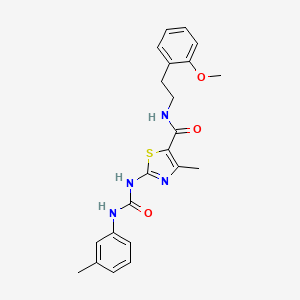

N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-7-6-9-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-8-4-5-10-18(16)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRDMCALXSJJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents, contributing to its unique biological properties. The specific structural formula is as follows:

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 334.41 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division and proliferation .

- Enzyme Interaction : The compound may also inhibit or modulate the activity of certain enzymes involved in cancer cell metabolism and survival.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low nM range against melanoma and prostate cancer cells .

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |

| ATCAA-1 | Melanoma | 1.8 - 2.6 |

| SMART Compounds | Various Cell Lines | 0.124 - 3.81 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the aromatic rings and linker regions significantly affect the biological potency of these compounds. For example, replacing certain substituents can lead to marked changes in cytotoxicity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

- Study on Prostate Cancer Cells : A study assessed the effects of a thiazole derivative similar to this compound on prostate cancer cells, demonstrating an IC₅₀ value of approximately 1 µM, indicating potent activity .

- Melanoma Cell Lines Examination : Another study highlighted that modifications leading to enhanced lipophilicity improved cellular uptake and resulted in lower IC₅₀ values against melanoma cells .

Q & A

Basic: What are the recommended synthesis routes for N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide?

Methodological Answer:

The compound’s synthesis can be approached via multi-step organic reactions. Key steps include:

- Thiazole Core Formation : Use cyclocondensation of thiourea derivatives with α-halo ketones, followed by functionalization at the 2-position with a urea moiety.

- Urea Linkage : Coupling m-tolyl isocyanate with the thiazole intermediate under anhydrous conditions.

- Side-Chain Attachment : Introduce the 2-methoxyphenethyl group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).

For reproducibility, employ factorial experimental design to optimize variables like reaction temperature, solvent polarity, and stoichiometry . Continuous-flow chemistry (e.g., Omura-Sharma-Swern oxidation) may enhance scalability .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use NMR (¹H, ¹³C, 2D-COSY) to verify substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS for molecular weight validation.

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition profiles.

Reference protocols from nanocatalyst characterization studies (e.g., homogeneity checks via XRD or TEM) .

Advanced: How can Bayesian optimization improve synthesis yield and efficiency?

Methodological Answer:

Bayesian optimization algorithms (e.g., Gaussian processes) enable adaptive experimental design by iteratively updating reaction parameters based on prior outcomes. For example:

- Define a search space (e.g., temperature: 60–120°C, catalyst loading: 1–5 mol%).

- Use acquisition functions (e.g., Expected Improvement) to prioritize high-yield conditions.

This approach reduces trial runs by 30–50% compared to grid searches, as demonstrated in automated biomaterial synthesis .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data during analog design?

Methodological Answer:

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility vs. steric effects).

- Scaffold De-risking : Use CoreDesign algorithms to generate analogs with validated binding motifs, prioritizing synthetic feasibility .

- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition, cellular uptake) to rule out false positives.

Advanced: What computational strategies aid in designing analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- De Novo Design : Tools like AutoDesigner generate scaffolds with optimized ADME profiles by integrating QSAR models and docking simulations .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications at the m-tolyl or thiazole positions.

- Solubility Prediction : Machine learning models (e.g., AqSolDB) guide solvent selection for in vitro testing.

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Batch-to-Flow Transition : Implement continuous-flow reactors to mitigate exothermic risks and improve mixing efficiency, as demonstrated in diazomethane synthesis .

- Purification Scaling : Use simulated moving bed (SMB) chromatography for high-throughput separation of urea-linked intermediates.

- Byproduct Management : Apply Design of Experiments (DoE) to identify critical impurities and adjust quenching protocols .

Advanced: How to integrate factorial experimental design into SAR studies?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to test variables (e.g., substituent electronegativity, linker length) with minimal runs.

- Response Surface Modeling : Fit quadratic models to predict optimal substituent combinations for target activity.

- Robustness Testing : Apply Taguchi methods to assess parameter sensitivity under noisy conditions (e.g., reagent lot variability) .

Advanced: How can laboratory automation enhance reproducibility in analog synthesis?

Methodological Answer:

- Automated Reaction Platforms : Robotic liquid handlers enable precise stoichiometric control for parallel synthesis of analogs.

- Real-Time Monitoring : In-line FTIR or Raman spectroscopy detects intermediate formation, enabling dynamic parameter adjustments.

- Data Integration : Couple automation with electronic lab notebooks (ELNs) to track batch-specific anomalies, as outlined in automated biomaterial workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.